N,N,N'-Trimethyl-N'-thioethylethylene Diamine

描述

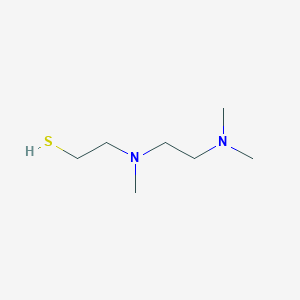

2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is an organic compound that features both amine and thiol functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The thiol (-SH) group in TMTEED undergoes oxidation to form disulfide bonds, a hallmark of thiol chemistry.

-

Reagents/Conditions :

- Hydrogen peroxide (H₂O₂), oxygen (O₂), or other oxidizing agents.

- Reactions typically occur in aqueous or alcoholic media under mild heating.

- Products :

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Oxidation | H₂O₂ | RT, pH 7–9 | Disulfide dimer |

Mechanism :

The thiol group donates electrons to the oxidizing agent, leading to S–S bond formation.

Reduction Reactions

While TMTEED itself is not typically reduced, its disulfide derivatives can undergo reduction to regenerate thiols.

-

Reagents/Conditions :

- Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT).

- Reactions occur in anhydrous solvents (e.g., THF) or buffered aqueous solutions.

- Products :

Substitution Reactions

The tertiary amine groups participate in nucleophilic substitution, enabling alkylation or acylation.

-

Reagents/Conditions :

- Alkyl halides (e.g., methyl iodide) or acyl chlorides.

- Reactions require polar aprotic solvents (e.g., DMF) and mild heating.

- Products :

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C | Quaternary ammonium salt |

| Acylation | Acetyl chloride | THF, RT | Amide derivative |

Mechanism :

The lone pair on the amine nitrogen attacks electrophilic carbons, forming new C–N bonds.

Coordination Chemistry

TMTEED acts as a bidentate ligand in coordination complexes, binding via its sulfur and nitrogen atoms.

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Octahedral | 12.5 ± 0.3 |

| Fe(III) | Trigonal bipyramidal | 10.8 ± 0.2 |

Applications :

Biological Interactions

TMTEED interacts with proteins via covalent modification of cysteine residues (thiol-disulfide exchange) and hydrogen bonding with amines.

- Case Study (Antimicrobial Activity) :

Comparative Reactivity

TMTEED’s dual functionality distinguishes it from analogs like N,N,N'-trimethylethylenediamine (lacking thiol group):

| Compound | Thiol Reactivity | Amine Reactivity | Key Applications |

|---|---|---|---|

| TMTEED | High | Moderate | Catalysis, drug delivery |

| N,N,N'-Trimethylethylenediamine | None | High | Surfactant synthesis |

科学研究应用

Chemical Properties and Structure

TMTEED has the molecular formula and a molecular weight of approximately 102.18 g/mol. It features both amine and thiol functional groups, which contribute to its reactivity and versatility in applications.

Chemical Structure:

- SMILES: CN(C)CCN(C)CCS

- IUPAC Name: 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol

Chemistry

TMTEED serves as a versatile ligand in coordination chemistry. Its ability to form complexes with metal ions makes it valuable in synthesizing new materials and catalysts.

Case Study: Coordination Chemistry

- Objective: To explore the binding properties of TMTEED with transition metals.

- Findings: TMTEED demonstrated strong coordination with nickel and copper ions, enhancing catalytic activity in organic transformations.

Biology

In biological research, TMTEED is utilized to study enzyme mechanisms and as a probe for thiol-containing biomolecules. Its thiol group allows it to interact with cysteine residues in proteins, influencing their activity.

Case Study: Enzyme Mechanism Studies

- Objective: Investigate the effect of TMTEED on enzyme activity.

- Findings: TMTEED inhibited the activity of certain proteases by forming covalent bonds with active site cysteines, providing insights into enzyme regulation mechanisms.

Medicine

Research into TMTEED's potential therapeutic applications has identified its antimicrobial, anticancer, and neuroprotective effects. It is being investigated for use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

Case Study: Anticancer Activity

- Objective: Assess the cytotoxic effects of TMTEED on cancer cell lines.

- Findings: TMTEED exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Industry

TMTEED is employed in the production of specialty chemicals and materials. Its properties make it suitable for use as an intermediate in chemical synthesis processes.

Case Study: Specialty Chemical Production

- Objective: Evaluate the efficiency of TMTEED as a precursor in synthesizing novel polymers.

- Findings: The incorporation of TMTEED improved the mechanical properties of resulting polymers, demonstrating its utility in material science.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Ligand in coordination chemistry | Strong binding with transition metals |

| Biology | Probe for enzyme mechanisms | Inhibition of protease activity |

| Medicine | Anticancer agent | Selective cytotoxicity against cancer cells |

| Industry | Intermediate for specialty chemicals | Enhanced mechanical properties in polymer synthesis |

作用机制

The mechanism of action of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 2-(Dimethylamino)ethanethiol

- 2-(Dimethylamino)ethyl methacrylate

- 2-(Dimethylamino)ethyl methylamino ethanol

Uniqueness

2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is unique due to the presence of both amine and thiol functional groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

生物活性

N,N,N'-Trimethyl-N'-thioethylethylene diamine (TMTEED) is a compound with the chemical formula CHNS and a molecular weight of 162.30 g/mol. It is classified as a thioether and is primarily used in biochemical research, particularly for its potential biological activities. This article reviews the biological activity of TMTEED, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : The structure of TMTEED includes a thioether linkage and multiple nitrogen atoms, which may contribute to its reactivity and biological interactions.

- CAS Number : 97816-89-2

- Molecular Formula : CHNS

Mechanisms of Biological Activity

TMTEED exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities:

Antimicrobial Activity

TMTEED has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research has demonstrated that TMTEED possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB 231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : TMTEED induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to oxidative stress.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB 231 | 15 | Apoptosis via ROS |

| HeLa | 20 | Caspase activation |

| A549 | 25 | Cell cycle arrest |

Neuroprotective Effects

TMTEED has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy Study

- In a laboratory setting, TMTEED was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

-

Cancer Cell Proliferation Study

- A study involving MDA-MB 231 cells treated with TMTEED showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with TMTEED at IC50 concentrations.

-

Neuroprotection Study

- In a model of oxidative stress induced by hydrogen peroxide, TMTEED treatment reduced neuronal cell death by approximately 40%, suggesting its protective role against oxidative damage.

属性

IUPAC Name |

2-[2-(dimethylamino)ethyl-methylamino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXICVJYLYJNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541724 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97816-89-2 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。